![molecular formula C26H25F9N2O4 B12826063 Ethyl 4-[{[3,5-bis(trifluoromethyl)phenyl]methyl}(methoxycarbonyl)amino]-2-ethyl-6-(trifluoromethyl)-3,4-dihydroquinoline-1(2H)-carboxylate](/img/structure/B12826063.png)

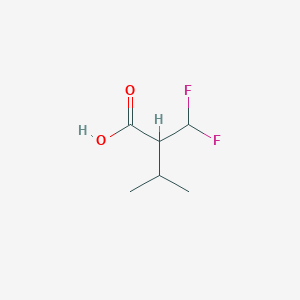

Ethyl 4-[{[3,5-bis(trifluoromethyl)phenyl]methyl}(methoxycarbonyl)amino]-2-ethyl-6-(trifluoromethyl)-3,4-dihydroquinoline-1(2H)-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

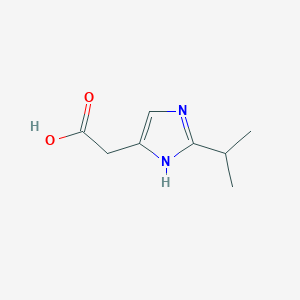

Torcetrapib is a chemical compound that was developed by Pfizer to treat hypercholesterolemia, which is characterized by elevated cholesterol levels. The compound was intended to prevent cardiovascular diseases by increasing high-density lipoprotein cholesterol levels and reducing low-density lipoprotein cholesterol levels . its development was halted in 2006 due to excessive all-cause mortality observed in phase III clinical trials .

Méthodes De Préparation

The synthesis of Torcetrapib involves several steps, starting with the amination of p-chlorotrifluoryltoluene, a reaction developed by Dr. Stephen Buchwald at the Massachusetts Institute of Technology . The compound can also be formulated into solid lipid microparticles using an anti-solvent precipitation strategy . This method involves the rapid diffusion of an organic solvent into an aqueous phase, leading to the precipitation of the lipid and drug . Industrial production of Torcetrapib began in Ireland in 2005 .

Analyse Des Réactions Chimiques

Torcetrapib undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to interact with cholesteryl ester transfer protein, inhibiting its function . Common reagents used in these reactions include oxidizing agents and reducing agents, which facilitate the transformation of the compound into its active form. The major products formed from these reactions include high-density lipoprotein cholesterol and low-density lipoprotein cholesterol .

Applications De Recherche Scientifique

It was developed to raise high-density lipoprotein cholesterol levels and reduce low-density lipoprotein cholesterol levels, thereby reducing the risk of cardiovascular events . Additionally, Torcetrapib has been investigated for its off-target effects using network pharmacology and reverse docking approaches . These studies have provided insights into the biological processes associated with the compound’s adverse effects .

Mécanisme D'action

Torcetrapib exerts its effects by inhibiting cholesteryl ester transfer protein, which normally transfers cholesterol from high-density lipoprotein cholesterol to very low-density or low-density lipoproteins . By inhibiting this process, Torcetrapib increases high-density lipoprotein cholesterol levels and reduces low-density lipoprotein cholesterol levels . This mechanism is intended to reduce the risk of cardiovascular diseases by improving cholesterol profiles .

Comparaison Avec Des Composés Similaires

Similar compounds include dalcetrapib, anacetrapib, and evacetrapib . These compounds also aim to raise high-density lipoprotein cholesterol levels and lower low-density lipoprotein cholesterol levels . unlike Torcetrapib, these compounds do not exhibit the same off-target activities that led to the adverse effects observed in clinical trials . This distinction highlights the uniqueness of Torcetrapib and underscores the importance of understanding off-target pharmacology in drug development .

Propriétés

IUPAC Name |

ethyl 4-[[3,5-bis(trifluoromethyl)phenyl]methyl-methoxycarbonylamino]-2-ethyl-6-(trifluoromethyl)-3,4-dihydro-2H-quinoline-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25F9N2O4/c1-4-18-12-21(19-11-15(24(27,28)29)6-7-20(19)37(18)23(39)41-5-2)36(22(38)40-3)13-14-8-16(25(30,31)32)10-17(9-14)26(33,34)35/h6-11,18,21H,4-5,12-13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMSGWTNRGKRWGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CC(C2=C(N1C(=O)OCC)C=CC(=C2)C(F)(F)F)N(CC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25F9N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40870300 |

Source

|

| Record name | Ethyl 4-[{[3,5-bis(trifluoromethyl)phenyl]methyl}(methoxycarbonyl)amino]-2-ethyl-6-(trifluoromethyl)-3,4-dihydroquinoline-1(2H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40870300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

600.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl((1R,3aR,4aR,6R,8aR,9S,9aS)-9-(diphenylcarbamoyl)-1-methyl-3-oxododecahydronaphtho[2,3-c]furan-6-yl)carbamate](/img/structure/B12826000.png)

![[5-(4-iodophenyl)-2-phenyl-4,5-dihydrooxazol-4-yl]methanol;(4R,5R)-[5-(4-IODOPHENYL)-2-PHENYL-4,5-DIHYDRO-OXAZOL-4-YL]METHANOL](/img/structure/B12826005.png)

![2,4-Dichloro-6-isopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B12826038.png)

![2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-1-carbohydrazide](/img/structure/B12826056.png)